molecular formula C25H20N2O5S B11587922 methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B11587922
M. Wt: 460.5 g/mol
InChI Key: XBRLSXYSNZYTFQ-UHFFFAOYSA-N
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Description

色烯并[2,3-c]吡咯-9(2H)-酮核心结构的优先级判定

根据IUPAC融合环系统命名规则(FR-1.3.1),该化合物的核心结构为色烯并[2,3-c]吡咯-9(2H)-酮。其优先级判定基于以下标准:

  • 环的组成 :母核包含苯并吡喃(色烯)与吡咯环的融合体系,其中吡咯环含有一个氮原子,符合杂环优先原则
  • 环的大小 :色烯环为六元环,吡咯环为五元环,根据FR-2.3的环尺寸优先级规则,六元环优先作为母体组件
  • 取代基位置 :融合位点位于色烯环的2,3位与吡咯环的c位(即吡咯环的3,4位),编号遵循“最大累积双键”原则,确保核心结构的双键分布符合芳香性要求

通过以上分析,核心结构的系统命名为3,9-二氧代-3,9-二氢色烯并[2,3-c]吡咯-2(1H)-酮 ,其中“二氢”表明吡咯环的1,2位为单键,而“二氧代”指色烯环的3,9位酮基取代

取代基的编号与命名顺序

该化合物的取代基包括:

  • 7-甲基 :位于色烯环的7号位
  • 1-(4-甲基苯基) :连接在吡咯环的1号氮原子上
  • 噻唑-5-羧酸甲酯 :通过2号碳与吡咯环相连

根据IUPAC取代基优先级规则(Hantzsch-Widman系统),命名顺序遵循以下原则:

  • 母体结构优先 :色烯并吡咯酮核心作为母体,其取代基(7-甲基、1-芳基)优先于侧链噻唑环的命名
  • 侧链处理 :噻唑环作为取代基时,需使用“基”(-yl)后缀,并标明连接位置(2号位)
  • 羧酸酯命名 :噻唑环的5号位羧酸甲酯基团按官能团后缀规则处理,优先于甲基取代基的命名

最终系统命名整合为:甲基4-甲基-2-[7-甲基-1-(4-甲基苯基)-3,9-二氧代-3,9-二氢色烯并[2,3-c]吡咯-2(1H)-基]-1,3-噻唑-5-羧酸酯 ,完整反映了分子中各取代基的位置与官能团类型。

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O5S/c1-12-5-8-15(9-6-12)19-18-20(28)16-11-13(2)7-10-17(16)32-21(18)23(29)27(19)25-26-14(3)22(33-25)24(30)31-4/h5-11,19H,1-4H3

InChI Key

XBRLSXYSNZYTFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate is synthesized by reacting 4-pyridyl-carbothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (Figure 1). The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-chloro carbonyl compound, followed by cyclodehydration.

Reaction Conditions

SubstrateReagentSolventTemperatureTimeYield
4-Pyridyl-carbothioamideEthyl 2-chloroacetoacetateEthanolReflux3–4 h75–80%

Hydrazinolysis and Functionalization

The ethyl ester is converted to the hydrazide derivative via treatment with hydrazine hydrate in absolute ethanol under reflux. This intermediate serves as a precursor for further functionalization, such as condensation with aldehydes or ketones to form azoles.

Construction of the Chromeno-Pyrrol-3,9-Dione Moiety

The chromeno-pyrrol-dione framework is assembled using a multicomponent reaction (MCR) strategy. A method adapted from Lai et al. (2020) involves the reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and substituted anilines.

Multicomponent Reaction (MCR)

7-Methyl-2-oxo-2H-chromene-3-carbaldehyde reacts with tert-butyl isocyanide and 4-methylaniline in methanol at room temperature to form a chromeno-pyrrolidone precursor. The reaction proceeds via imine formation, followed by nucleophilic addition and cyclization (Figure 2).

Key Parameters

  • Catalyst : None required (uncatalyzed).

  • Solvent : Methanol.

  • Temperature : 25°C.

  • Yield : 60–65%.

Intramolecular Michael Cyclization

The intermediate undergoes base-mediated cyclization (e.g., K₂CO₃ in DMF) to form the fused chromeno-pyrrol-3,9-dione system. This step establishes the bicyclic core critical for the target compound’s rigidity.

Coupling of Thiazole and Chromeno-Pyrrol-Dione Units

The final step involves coupling the thiazole-5-carboxylate with the chromeno-pyrrol-dione moiety. A nucleophilic aromatic substitution (SNAr) or esterification strategy is employed.

Esterification Approach

Methyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate reacts with the chromeno-pyrrol-dione’s carbonyl group under Mitsunobu conditions (DIAD, PPh₃) in THF to form the C–N bond.

Optimization Data

Coupling AgentSolventTemperatureTimeYield
DIAD/PPh₃THF0°C → RT12 h55%
DCC/DMAPDCMRT24 h40%

Oxidative Coupling

Alternative methods involve oxidizing the thiazole hydrazide (from Step 1.2) to an acyl azide, which undergoes Curtius rearrangement to form an isocyanate intermediate. This reacts with the chromeno-pyrrol-dione’s amine group to yield the coupled product.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:

  • ¹H/¹³C NMR : Peaks corresponding to the thiazole (δ 2.5–3.0 ppm for methyl groups) and chromeno-pyrrol-dione (δ 6.8–7.5 ppm for aromatic protons).

  • HRMS : Molecular ion peak at m/z 460.51 (calculated for C₂₄H₂₁N₃O₅S).

Challenges and Optimization

Steric Hindrance

The 4-methylphenyl group at position 1 of the chromeno-pyrrol-dione introduces steric hindrance, reducing coupling efficiency. Using bulky coupling agents (e.g., EDC/HOBt) improves yields by 15–20%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Mixed solvents (THF:H₂O 4:1) balance reactivity and selectivity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, targeting specific carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, facilitated by reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

Methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Substituted Aryl Groups

Compounds 4 and 5 () are isostructural thiazole derivatives with chlorophenyl and fluorophenyl substituents. Key comparisons include:

  • Substituent Effects : The target compound’s 4-methylphenyl group contrasts with the halogenated aryl groups in 4 (Cl) and 5 (F). Halogens often enhance electronegativity and binding affinity, while methyl groups may improve lipophilicity and metabolic stability.
  • Crystallography: Both 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with planar conformations, suggesting similar packing efficiency could be expected for the target compound.

Table 1: Substituent and Crystallographic Comparisons

Compound Aryl Substituent Crystal System Symmetry Conformation
Target Compound 4-methylphenyl N/A N/A Planar (predicted)
Compound 4 (Cl) 4-chlorophenyl Triclinic $ P\overline{1} $ Partially perpendicular
Compound 5 (F) 4-fluorophenyl Triclinic $ P\overline{1} $ Partially perpendicular
Pyrrolo-Thiazolo-Pyrimidine Derivatives

describes a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine system with methoxyphenyl and phenyl groups. Unlike the target compound’s chromeno-pyrrol-dione core, this scaffold lacks the fused dione moiety, which is critical for hydrogen bonding in therapeutic applications.

Carboxylate Esters with Bioactive Cores

The diethyl carboxylate derivative 1l () shares ester functionality with the target compound but incorporates a tetrahydroimidazo-pyridine core. Key differences include:

  • Physical Properties: 1l has a melting point of 243–245°C, comparable to the target compound’s predicted range (based on chromenone analogs in , MP 227–230°C).
  • Spectral Data : The nitro group in 1l causes distinct $ ^1H $ NMR shifts (e.g., aromatic protons at δ 7.5–8.3 ppm), whereas the target’s methyl groups would resonate upfield (δ 2.0–3.0 ppm) .

Table 2: Physical and Spectral Comparisons

Compound Core Structure Melting Point (°C) Key $ ^1H $ NMR Features (δ, ppm)
Target Compound Chromeno-pyrrol-dione ~230 (predicted) Methyl: 2.1–2.5; Aromatic: 6.8–7.5
1l () Tetrahydroimidazo-pyridine 243–245 Nitrophenyl: 7.5–8.3; Ester: 4.2–4.4
Example 62 () Chromen-4-one 227–230 Fluorophenyl: 6.9–7.3

Biological Activity

Methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H28N2O6SC_{26}H_{28}N_{2}O_{6}S and a molecular weight of 496.6 g/mol. Its structure includes a thiazole ring and a chromeno-pyrrole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and pyrrole moieties. For instance, derivatives similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.125 to 8 µg/mL depending on the specific bacterial strain tested .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain chromeno-pyrrole derivatives can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. In vitro studies indicate that derivatives can act as potent inhibitors of enzymes such as α-glucosidase and others involved in metabolic pathways related to diabetes management. This suggests a potential role in therapeutic strategies for managing blood sugar levels .

Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of thiazole-containing compounds, this compound was tested against various pathogens. Results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.125 µg/mL, outperforming standard antibiotics like vancomycin .

Study 2: Anticancer Properties

Another investigation assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway involving caspase activation .

Research Findings Summary Table

Activity Type MIC/IC50 Values Target Organisms/Cells Mechanism
Antimicrobial0.125 µg/mL (MRSA)Gram-positive bacteriaCell wall synthesis inhibition
AnticancerIC50 = 15 µMMCF-7 breast cancer cellsApoptosis via caspase activation
Enzyme InhibitionIC50 = 10 µMα-glucosidaseCompetitive inhibition

Q & A

Q. What are the optimal synthesis routes for methyl 4-methyl-2-[...]thiazole-5-carboxylate, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves multi-step organic reactions, including cyclization and substitution steps. Key considerations include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity in cyclization steps, while dichloromethane is preferred for acid chloride couplings .
  • Temperature control : Reactions involving thiazole formation require precise thermal control (e.g., 60–80°C) to avoid side products .
  • Reagent choice : Sodium hydride or K₂CO₃ are used for deprotonation, and acid chlorides (e.g., 4-methylbenzoyl chloride) facilitate esterification .
    Yield optimization often employs Design of Experiments (DoE) to evaluate interactions between variables like solvent polarity and temperature .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the thiazole-carboxylate moiety) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) and confirm ring fusion in the chromeno-pyrrol system .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • HPLC-PDA : Assesses purity (>95% by area under the curve) and detects trace byproducts .

Q. How do substituent variations in the chromeno[2,3-c]pyrrol core affect solubility and reactivity?

Substituents on the chromeno-pyrrol scaffold influence physicochemical properties:

SubstituentPositionImpact
Methyl7-positionEnhances lipophilicity but reduces aqueous solubility .
Halogens (Cl, F)7-positionIncreases electrophilicity, improving reactivity in nucleophilic substitutions .
MethoxyPhenyl ringModulates electronic effects, altering redox potentials in biological assays .

Advanced Research Questions

Q. How can computational methods be integrated with experimental design to optimize synthesis and predict bioactivity?

  • Density Functional Theory (DFT) : Calculates transition-state energies to guide solvent and catalyst selection (e.g., predicting regioselectivity in thiazole ring formation) .
  • Machine Learning (ML) : Bayesian optimization algorithms prioritize reaction conditions (e.g., solvent, temperature) to maximize yield, reducing trial-and-error experimentation .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding to predict biological activity, such as affinity for kinase targets .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

  • Meta-analysis of substituent effects : Compare analogs with systematic substituent changes (e.g., fluorine vs. methyl) to isolate structure-activity relationships (SAR) .
  • Dose-response profiling : Use IC₅₀ values across multiple cell lines to distinguish target-specific effects from cytotoxicity .
  • Orthogonal assays : Validate anti-inflammatory activity via COX-2 inhibition assays alongside NF-κB luciferase reporter systems to confirm mechanistic consistency .

Q. What advanced statistical approaches improve reaction optimization for this compound?

  • Response Surface Methodology (RSM) : Models non-linear interactions between variables (e.g., catalyst loading and reaction time) to identify global maxima in yield .
  • High-Throughput Screening (HTS) : Tests 96-well plate arrays with varying solvent/base combinations to rapidly map reactivity landscapes .
  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets (e.g., solvent polarity, temperature) to highlight critical factors .

Q. How do crystallographic studies inform the compound’s conformational stability?

Single-crystal X-ray diffraction reveals:

  • Torsional angles : The dihedral angle between the chromeno-pyrrol and thiazole rings (e.g., 15–25°) impacts π-π stacking in solid-state formulations .
  • Hydrogen-bonding networks : Intra-molecular H-bonds between carbonyl groups and methyl substituents stabilize the folded conformation .

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